3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)cyclohexyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Description
3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)cyclohexyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with a molecular formula of C27H29N3O2S This compound is notable for its intricate structure, which includes a tetrahydropyridine ring, a cyclohexyl group, and a quinazolinone core
Properties
IUPAC Name |
3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2S/c31-25(29-16-14-21(15-17-29)20-6-2-1-3-7-20)22-12-10-19(11-13-22)18-30-26(32)23-8-4-5-9-24(23)28-27(30)33/h1-9,14,19,22H,10-13,15-18H2,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXLJBSBIOFTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)N4CCC(=CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)cyclohexyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple stepsThe cyclohexyl group is then added via a Grignard reaction, and the quinazolinone core is constructed through a cyclization reaction involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)cyclohexyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and cyclohexyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce tetrahydroquinazolinone derivatives.
Scientific Research Applications
3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)cyclohexyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)cyclohexyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to reduced cellular damage .
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1,2,3,6-tetrahydropyridine: Shares the tetrahydropyridine core but lacks the quinazolinone and cyclohexyl groups.
Cyclohexylmethyl derivatives: Compounds with similar cyclohexylmethyl groups but different core structures.
Quinazolinone derivatives: Compounds with the quinazolinone core but different substituents.
Uniqueness
What sets 3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)cyclohexyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one apart is its unique combination of structural features, which confer specific chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
